6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
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Description
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
The synthesis of pyrimidine derivatives plays a significant role in medicinal chemistry due to their wide range of biological activities. Research has focused on synthesizing various pyrimidine-linked heterocyclic compounds using microwave irradiative cyclocondensation, highlighting their potential insecticidal and antibacterial applications Deohate & Palaspagar, 2020. Further studies on sulfonylurea derivatives of pyrazoles have demonstrated antidiabetic activities, showcasing the therapeutic potential of pyrimidine modifications Soliman, 1979. These findings underscore the importance of pyrimidine-based compounds in developing new drugs with various pharmacological activities.
Advanced Heterocyclic Compound Synthesis
Innovative methods for creating complex heterocyclic systems have been explored, involving pyrimidine moieties for developing anti-inflammatory and analgesic agents. Compounds derived from visnaginone and khellinone, incorporating pyrimidine structures, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem, Al-Hussain & Zaki, 2020. Additionally, solvent-free synthesis methods have been developed to create a broad spectrum of heterocyclic compounds efficiently, including pyrimidines and their derivatives, highlighting environmentally friendly approaches in chemical synthesis Martins et al., 2009.
Structural and Activity Studies
The structural analysis and characterization of novel compounds containing pyrimidine and morpholine moieties have been a focus, with studies detailing the synthesis of dihydropyrimidinone derivatives via a one-pot Biginelli reaction. These compounds, containing piperazine/morpholine moieties, have been synthesized with high efficiency, indicating potential for further pharmacological exploration Bhat, Al-Omar, Ghabbour & Naglah, 2018.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-15-11-16(2)25-23(24-15)34-14-18-12-20(27)21(13-32-18)33-22(28)17-3-5-19(6-4-17)35(29,30)26-7-9-31-10-8-26/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYTALSBZCMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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